REACTION_CXSMILES
|
[OH:1][P:2]([O-:5])([O-:4])=[O:3].[Na+:6].[Na+].[OH:8][P:9]([O-:12])([OH:11])=[O:10].[Na+].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[OH-].[Na+]>O>[OH:3][P:2]([O-:5])([O-:4])=[O:1].[Na+:6].[Na+:6].[O-:10][P:9]([O:12][P:2]([O-:4])([O-:3])=[O:1])(=[O:11])[O-:8].[Na+:6].[Na+:6].[Na+:6].[Na+:6] |f:0.1.2,3.4,6.7,9.10.11,12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Sodium phosphate dibasic
|
Quantity
|
7.74 mL
|
Type
|
reactant
|
Smiles
|
OP(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
2.26 mL
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was dissolved (186.1 mg, Sigma Aldrich, St. Louis, Mo.) in it
|
Type
|
CUSTOM
|
Details
|
The buffer was transferred to a volumetric flask
|
Name
|
Sodium phosphate dibasic
|
Type
|
product
|
Smiles
|
OP(=O)([O-])[O-].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
sodium diphosphate
|
Type
|
product
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][P:2]([O-:5])([O-:4])=[O:3].[Na+:6].[Na+].[OH:8][P:9]([O-:12])([OH:11])=[O:10].[Na+].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[OH-].[Na+]>O>[OH:3][P:2]([O-:5])([O-:4])=[O:1].[Na+:6].[Na+:6].[O-:10][P:9]([O:12][P:2]([O-:4])([O-:3])=[O:1])(=[O:11])[O-:8].[Na+:6].[Na+:6].[Na+:6].[Na+:6] |f:0.1.2,3.4,6.7,9.10.11,12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Sodium phosphate dibasic
|
Quantity
|
7.74 mL
|
Type
|
reactant
|
Smiles
|
OP(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
2.26 mL
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was dissolved (186.1 mg, Sigma Aldrich, St. Louis, Mo.) in it
|
Type
|
CUSTOM
|
Details
|
The buffer was transferred to a volumetric flask
|
Name
|
|
Type
|
product
|
Smiles
|
OP(=O)([O-])[O-].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][P:2]([O-:5])([O-:4])=[O:3].[Na+:6].[Na+].[OH:8][P:9]([O-:12])([OH:11])=[O:10].[Na+].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[OH-].[Na+]>O>[OH:3][P:2]([O-:5])([O-:4])=[O:1].[Na+:6].[Na+:6].[O-:10][P:9]([O:12][P:2]([O-:4])([O-:3])=[O:1])(=[O:11])[O-:8].[Na+:6].[Na+:6].[Na+:6].[Na+:6] |f:0.1.2,3.4,6.7,9.10.11,12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Sodium phosphate dibasic
|
Quantity
|
7.74 mL
|
Type
|
reactant
|
Smiles
|
OP(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
2.26 mL
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
was dissolved (186.1 mg, Sigma Aldrich, St. Louis, Mo.) in it
|
Type
|
CUSTOM
|
Details
|
The buffer was transferred to a volumetric flask
|
Name
|
Sodium phosphate dibasic
|
Type
|
product
|
Smiles
|
OP(=O)([O-])[O-].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
sodium diphosphate
|
Type
|
product
|
Smiles
|
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |